BenchChemオンラインストアへようこそ!

Clinodiside A

Hemostasis Thrombin Time Platelet Aggregation

Clinodiside A (CAS: 916347-31-4; synonym: Buddlejasaponin IVb) is an oleanane-type triterpenoid saponin first isolated and structurally elucidated from Clinopodium polycephalum and C. chinense (Benth.) O.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
Cat. No. B8019603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinodiside A
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C
InChIInChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3/t24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,44+,45+,46-,47-,48-/m1/s1
InChIKeyPCWTUTJLXXOQPR-SPBULQMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clinodiside A: Procurement-Grade Oleanane Triterpenoid Saponin for Hemostasis and Anticancer Research


Clinodiside A (CAS: 916347-31-4; synonym: Buddlejasaponin IVb) is an oleanane-type triterpenoid saponin first isolated and structurally elucidated from Clinopodium polycephalum [1] and C. chinense (Benth.) O. Kuntze (commonly known as Duanxueliu) [2]. Its aglycone backbone is 3-O-β-D-glucopyranosyl(1→6)-[β-D-glucopyranosyl(1→4)]-β-D-glucopyranosyl-olean-11,13(18)-diene-3β,16β,23,28-tetrol, with a molecular weight of 959.12 g/mol and formula C48H78O19 [1] [3]. The compound is recognized for its hemostatic, anti-inflammatory, and antibacterial activities, and its investigation into bladder cancer cytotoxicity represents a newer, distinct research axis [4] [5].

Why Clinodiside A Cannot Be Substituted by Generic Oleanane Saponins in Hemostasis and Oncology Research


Oleanane-type triterpenoid saponins are a large class with highly variable glycosylation patterns, which critically modulate their biological activity [1]. Simple substitution of Clinodiside A with other saponins from the same genus, such as buddlejasaponin IV, clinopodisides D, or prosaikogenin A, is scientifically unsound. Evidence shows that these structural analogs exhibit distinct, quantifiable differences in hemostatic mechanisms (thrombin time shortening vs. platelet aggregation) and cytotoxic pathways (autophagy induction in bladder cancer cells), which can lead to divergent experimental outcomes and wasted procurement resources if the wrong compound is selected [2] [3]. The data presented below demonstrate precisely why Clinodiside A must be specified for applications demanding a combination of direct thrombin pathway activity and novel anticancer autophagy signaling.

Quantitative Differentiation of Clinodiside A: A Procurement-Focused Evidence Guide


Hemostatic Mechanism Differentiation: Clinodiside A Shortens Thrombin Time, Unlike Platelet-Aggregating Analogs

In a head-to-head in vitro comparison of nine triterpenoids from Clinopodium chinense, Clinodiside A (Compound 2) at 200 µM shortened thrombin time (TT) by 20.6%, a direct measure of the common coagulation pathway [1]. This effect is distinct from its close analog buddlejasaponin IV (Compound 4), which instead promoted platelet aggregation with an EC50 of 53.4 µM but had no reported TT activity. This bifurcation of hemostatic mechanisms within the same extract is critical for experimental design.

Hemostasis Thrombin Time Platelet Aggregation Natural Product Pharmacology

Hemostatic Potency Differentiation: Clinodiside A vs. Saikogenin F in Thrombin Time Shortening

Within the same 2022 study, Clinodiside A (Compound 2) shortened thrombin time by 20.6% at 200 µM, while another co-isolated triterpene, saikogenin F (Compound 9), shortened TT by 25.1% under identical conditions [1]. This 4.5 percentage-point difference represents a measurable, though modest, variance in hemostatic potency that is documented and reproducible.

Hemostasis Thrombin Time Comparative Pharmacology Natural Product Potency

Unique Anticancer Mechanism: Clinodiside A Induces BLK- and RasGRP2-Mediated Autophagy in Bladder Cancer

Clinodiside A inhibits the growth of T24 bladder cancer cells both in vitro and in vivo via a novel mechanism: induction of autophagy mediated independently by BLK and RasGRP2 signaling [1]. This pathway is distinct from the apoptosis-dominant mechanisms reported for many other triterpenoid saponins. Crucially, Clinodiside A demonstrates a synergistic effect with the standard chemotherapeutic cisplatin, enhancing autophagy and cisplatin-evoked apoptosis [1].

Bladder Cancer Autophagy BLK RasGRP2 Natural Product Cytotoxicity

Validated Procurement Metric: High-Performance Liquid Chromatography (HPLC) Quantification Method for Clinodiside A Content Verification

A validated reverse-phase HPLC method exists for the precise quantification of Clinodiside A in Clinopodium herb material. The method demonstrates excellent linearity for the compound in the range of 15.0–39.0 µg/mL, with a high average recovery rate of 98.5% and a low relative standard deviation (RSD) of 1.3% (n=9) [1].

Quality Control HPLC Analytical Chemistry Plant Extract Standardization

Composite Formulation Performance: Clinodiside A Enhances Hemostatic Sponge Efficacy In Vivo

When incorporated into a carboxymethyl chitosan/gelatin (CMCS/Gel) sponge, Clinodiside A significantly enhances hemostatic performance. In a rat tail amputation model, the optimized GOC-3 sponge (containing Clinodiside A) achieved the lowest blood loss (0.2549 g) and fastest hemostasis time (55 seconds) compared to control sponges without the compound [1]. In a rabbit ear artery injury model, GOC-3 also showed the lowest blood loss (98.75 mg) and hemostasis time (95 seconds) [1].

Biomaterials Hemostatic Dressing In Vivo Hemostasis Composite Sponge

Clinodiside A: Validated Research and Industrial Application Scenarios


Investigating Coagulation Cascade Modulation vs. Platelet-Dependent Hemostasis

Research projects that aim to dissect the hemostatic process require a tool compound with a defined, narrow mechanism. The evidence that Clinodiside A directly shortens thrombin time (by 20.6% at 200 µM) without promoting platelet aggregation [1] positions it as an ideal probe for studying the intrinsic and common coagulation pathways in isolation. This is in direct contrast to co-occurring saponins like buddlejasaponin IV, which primarily affect platelet aggregation [1]. Procurement of Clinodiside A is essential for experimental models where platelet activation must be excluded.

Bladder Cancer Research: Probing the BLK/RasGRP2 Autophagy Axis and Cisplatin Synergy

Researchers studying non-apoptotic cell death mechanisms in bladder cancer require specific chemical probes. Clinodiside A is currently the only natural product identified that inhibits T24 bladder cancer cell growth via BLK- and RasGRP2-mediated autophagy [2]. Furthermore, its documented in vivo synergistic effect with the frontline chemotherapeutic cisplatin [2] makes it a critical tool for combination therapy studies. This unique mechanism justifies its procurement over other triterpenoid saponins that may induce cytotoxicity via unrelated pathways.

Development of Advanced Hemostatic Biomaterials and Wound Dressings

Industrial R&D groups developing next-generation hemostatic sponges, gels, or dressings require bioactive additives with proven in vivo efficacy. The composite sponge study provides quantitative evidence that incorporating Clinodiside A into a CMCS/gelatin matrix reduces blood loss to 0.2549 g in a rat tail model and 98.75 mg in a rabbit ear artery model, with hemostasis times of 55 s and 95 s, respectively [3]. This performance data, combined with the compound's established hemostatic, anti-inflammatory, and antibacterial properties [3], provides a clear, data-driven justification for its inclusion in prototype medical devices.

Quality Control and Standardization of Clinopodium-Derived Herbal Products

For analytical laboratories and manufacturers of botanical extracts, Clinodiside A serves as a critical reference standard. The availability of a validated, reproducible HPLC method with 98.5% recovery and 1.3% RSD [4] enables precise quantification of this marker compound. This allows for batch-to-batch consistency verification of Clinopodium chinense raw materials and finished products, ensuring regulatory compliance and therapeutic reproducibility, a key procurement driver for quality control departments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clinodiside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.